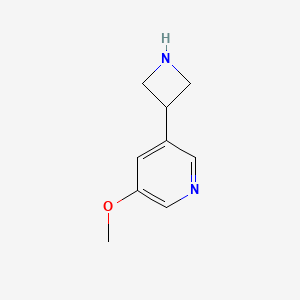
3-(Azetidin-3-yl)-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-5-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the methoxypyridine group . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Azetidin-3-yl)-5-hydroxypyridine.
Reduction: 3-(Azetidin-3-yl)-5-methoxypiperidine.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Azetidin-3-yl)-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Azetidin-3-yl)-5-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
3-(Azetidin-3-yl)-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Azetidin-3-yl)-5-methoxypiperidine: Similar structure but with a reduced pyridine ring.
3-(Azetidin-3-yl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(Azetidin-3-yl)-5-methoxypyridine is unique due to the presence of both the azetidine ring and the methoxypyridine moiety, which confer specific chemical and biological properties. The methoxy group can enhance the compound’s solubility and bioavailability, while the azetidine ring can provide specific interactions with biological targets.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-(azetidin-3-yl)-5-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-2-7(3-11-6-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3 |
InChIキー |
DGGAOFOMNIAKAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13323445.png)

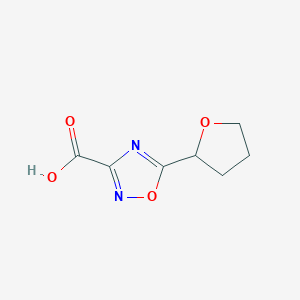
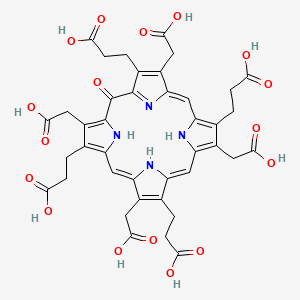
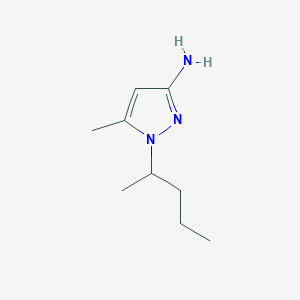
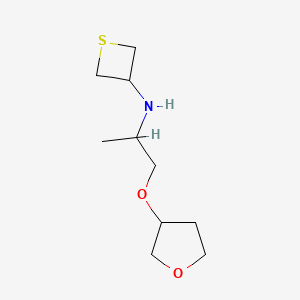
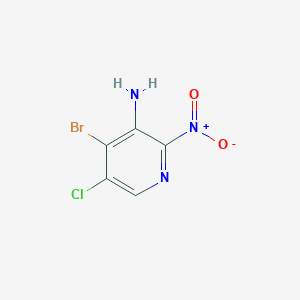
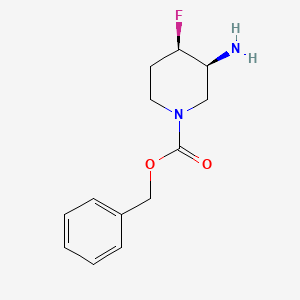
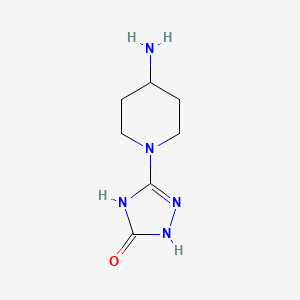
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)
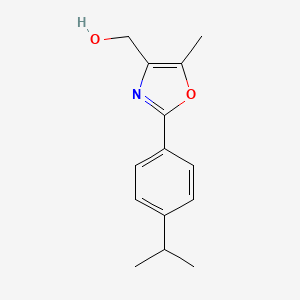
![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
